molecular formula C5H3BrINO B1395293 3-Bromo-5-iodopyridin-2-ol CAS No. 637348-81-3

3-Bromo-5-iodopyridin-2-ol

Cat. No.: B1395293
CAS No.: 637348-81-3
M. Wt: 299.89 g/mol
InChI Key: GUCOEKKQKHACCX-UHFFFAOYSA-N
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Description

3-Bromo-5-iodopyridin-2-ol is a halogenated heterocyclic compound with the molecular formula C5H3BrINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of both bromine and iodine atoms in the pyridine ring makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodopyridin-2-ol can be achieved through several methods. One common approach involves the halogenation of pyridin-2-ol. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodopyridin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

    Electrophilic Substitution: Bromine (Br2), iodine (I2)

    Coupling Reactions: Palladium catalysts (Pd), boronic acids, esters

    Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Properties

IUPAC Name

3-bromo-5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCOEKKQKHACCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698895
Record name 3-Bromo-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637348-81-3
Record name 3-Bromo-5-iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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